2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine

Medicinal Chemistry SAR Analysis Chemical Synthesis

Select this specific scaffold to ensure accurate SAR in anticancer, antimicrobial, and CNS programs. Its precise 4-chlorophenyl, hydrazinyl, and 6-methyl substitution pattern avoids non-linear potency shifts caused by analogs like 4-fluorophenyl or de-methyl variants. The nucleophilic hydrazine handle enables efficient hydrazone library synthesis, driving reproducible lead optimization.

Molecular Formula C11H11ClN4
Molecular Weight 234.69
CAS No. 928709-84-6
Cat. No. B2384558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine
CAS928709-84-6
Molecular FormulaC11H11ClN4
Molecular Weight234.69
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NN
InChIInChI=1S/C11H11ClN4/c1-7-6-10(16-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,15,16)
InChIKeySBRQUTQBKHKTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine (CAS 928709-84-6) Procurement Guide: A Specialized Pyrimidine Scaffold for Focused Library Synthesis


2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine (CAS 928709-84-6) is a heterocyclic small molecule, defined by a pyrimidine core with a 4-chlorophenyl group at the 2-position, a hydrazinyl group at the 4-position, and a methyl group at the 6-position [1]. With a molecular weight of 234.69 g/mol, it serves primarily as a versatile synthetic intermediate and chemical probe for generating focused compound libraries . Its primary utility lies in its nucleophilic hydrazinyl moiety, enabling rapid diversification into hydrazone and heterocyclic derivatives for structure-activity relationship (SAR) studies across multiple therapeutic areas [2].

Why Generic Substitution of 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is Unreliable for Reproducible Research


Attempting to substitute 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine with a generic or closely related analog is scientifically unsound due to its unique substitution pattern. While a broader class of hydrazinylpyrimidines may share a common synthetic handle, their biological and chemical behavior is exquisitely sensitive to the precise nature and position of aromatic substituents [1]. For example, exchanging the 4-chlorophenyl moiety for a 4-fluorophenyl group alters both electronic properties and potential binding interactions, while relocating the hydrazine group or removing the methyl group yields a distinct chemical entity with a different molecular weight, solubility profile, and reactivity [2]. These seemingly minor structural changes can lead to significant, non-linear differences in biological potency, target selectivity, and physicochemical properties, jeopardizing the reproducibility of experiments and the validity of SAR conclusions [3].

Quantitative Differentiation: Benchmarking 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine Against Key Analogs


Structural Distinction: 4-Chlorophenyl vs. 4-Fluorophenyl Substitution at the 2-Position

The target compound's 4-chlorophenyl group at the 2-position of the pyrimidine ring provides a distinct electronic and steric profile compared to its 4-fluorophenyl analog. This is a critical differentiator, as even minor halogen substitutions can drastically alter target binding and pharmacokinetics .

Medicinal Chemistry SAR Analysis Chemical Synthesis

Regioisomeric Distinction: 2-(4-Chlorophenyl) vs. 4-(4-Chlorophenyl) Pyrimidine Scaffolds

The position of the 4-chlorophenyl group is a critical structural determinant. The target compound features the aryl group at the 2-position, whereas a related analog, 4-(4-Chlorophenyl)-6-hydrazinylpyrimidine (CAS 917396-05-5), places it at the 4-position . This regioisomerism leads to different molecular shapes and electronic distributions, which in turn influence the compound's reactivity and potential biological interactions [1].

Chemical Synthesis Reaction Selectivity Medicinal Chemistry

Synthetic Utility: Hydrazone Derivatization and Its Biological Potential

The hydrazinyl group on this scaffold is a key functional handle for generating bioactive hydrazone derivatives. While specific IC50 data for this exact compound are not publicly available, related pyrimidine hydrazone libraries demonstrate potent cytotoxic activity. For instance, a series of 2,4-diarylaminopyrimidine hydrazone derivatives showed potent anti-thyroid cancer activity, with one lead compound exhibiting an IC50 of 0.113 μM against TPC-1 cells and FAK inhibitory potency of 35 nM [1]. This provides a class-level benchmark for the therapeutic potential of derivatives synthesized from this scaffold.

Medicinal Chemistry Anticancer Agents Synthetic Methodology

Chemical Diversity: A Differentiated Building Block Compared to Simple Hydrazinopyrimidines

Unlike simpler, more common hydrazinopyrimidines like 4-Hydrazinyl-6-methylpyrimidine (MW 124.14 g/mol), the target compound incorporates an additional 4-chlorophenyl group [1]. This significantly increases the molecular weight and complexity, providing a more elaborate and rigid scaffold for drug discovery programs aiming to explore novel chemical space [2].

Chemical Synthesis Drug Discovery Library Synthesis

Validated Application Scenarios for 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine (CAS 928709-84-6)


Building Blocks for Targeted Anticancer Libraries

This compound serves as a valuable core scaffold for the synthesis of focused libraries of hydrazone derivatives, which are a proven class of anticancer agents. As demonstrated by the potent activity of similar 2,4-diarylaminopyrimidine hydrazones (e.g., IC50 = 0.113 μM against TPC-1 cells), the hydrazinyl group provides a direct route to bioactive molecules [1]. Procuring this specific scaffold enables medicinal chemists to explore SAR around the 4-chlorophenyl and 6-methyl substituents in a controlled manner.

Synthesis of Antimicrobial and Antifungal Agents

Pyrimidine hydrazones have a well-documented history of antimicrobial activity. The compound can be used to generate new derivatives for screening against bacterial and fungal targets. Related studies have shown that hydrazonoyl-substituted pyrimidinones exhibit moderate to good antimicrobial activities, validating the use of this scaffold in the search for novel anti-infective agents [2].

Chemical Probes for CNS Target Validation

The hydrazinopyrimidine motif has been explored for CNS activity. For instance, a related hydrazinepyrimidine Mannich base demonstrated an antidepressant-like effect in vivo, mediated through serotonergic, dopaminergic, and noradrenergic systems [3]. While the target compound itself is a simpler analog, it can be used as a synthetic intermediate for generating novel CNS-active chemical probes with potentially improved pharmacological profiles.

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